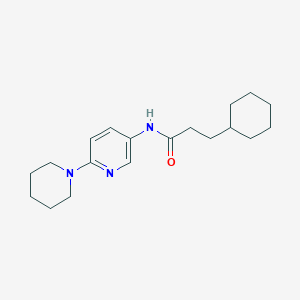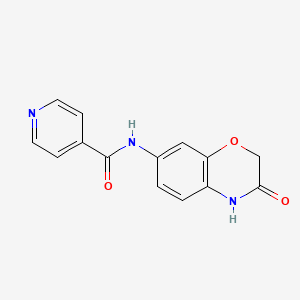
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily cross the cell membrane, making it an ideal tool for studying the physiological and biochemical effects of various compounds on cells and tissues.
作用機序
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide acts as a competitive antagonist at the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the NMDA receptor, 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide can prevent the influx of calcium ions into the cell, which is important for the activation of various signaling pathways.
Biochemical and Physiological Effects
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been shown to have a number of biochemical and physiological effects in various cell and tissue types. For example, 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been shown to inhibit the release of dopamine and serotonin from nerve terminals, which may be important for the treatment of various neurological and psychiatric disorders. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has also been shown to inhibit the activity of various enzymes, such as protein kinase C and nitric oxide synthase, which are involved in various signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide in lab experiments is its ability to cross the cell membrane and target specific receptors and enzymes. This makes 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide an ideal tool for studying the physiological and biochemical effects of various compounds on cells and tissues. However, one limitation of using 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide is its potential to cause non-specific effects, such as off-target effects on other receptors and enzymes.
将来の方向性
There are a number of future directions for research involving 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide in combination with other compounds to study their synergistic effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide could lead to its wider use in scientific research.
合成法
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide can be synthesized using a variety of methods, including the reaction of 3-bromo-6-piperidin-1-ylpyridine with cyclohexylmagnesium bromide followed by reaction with propanoyl chloride. Another method involves the reaction of 3-chloro-6-piperidin-1-ylpyridine with cyclohexylamine followed by reaction with propanoyl chloride. The yield of 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide using these methods is typically around 50-60%.
科学的研究の応用
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has been used extensively in scientific research as a tool to study the physiological and biochemical effects of various compounds on cells and tissues. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes, as well as pain perception. 3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide has also been used to study the effects of various compounds on the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals.
特性
IUPAC Name |
3-cyclohexyl-N-(6-piperidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(12-9-16-7-3-1-4-8-16)21-17-10-11-18(20-15-17)22-13-5-2-6-14-22/h10-11,15-16H,1-9,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZYOZYUKSOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)
![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)

![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)

![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
![ethyl (2E,4E)-2-cyano-5-[4-(difluoromethoxy)phenyl]-3-phenylpenta-2,4-dienoate](/img/structure/B7519023.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(4-chlorophenyl)acetamide](/img/structure/B7519036.png)